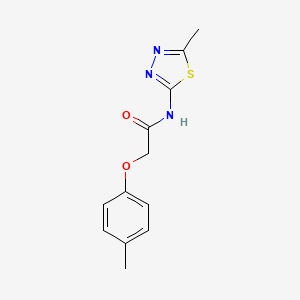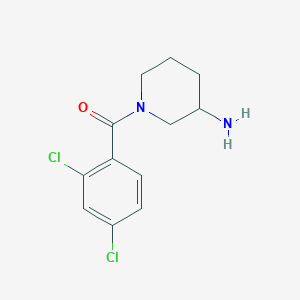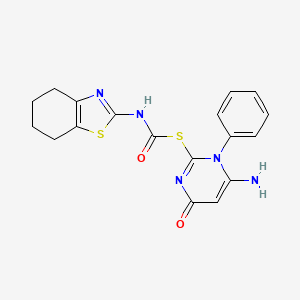![molecular formula C25H28N2O5S B12495375 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12495375.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the sulfonyl chloride derivative, followed by its reaction with the appropriate amines under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide can be compared with similar compounds, such as:
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-(4-fluorobenzyl)leucinamide
- N~2~-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-(4-fluorobenzyl)norleucinamide
These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide lies in its specific combination of functional groups, which may confer distinct biological or chemical activities.
Propiedades
Fórmula molecular |
C25H28N2O5S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-17-9-11-20(12-10-17)27(16-24(28)26-25-18(2)7-6-8-19(25)3)33(29,30)21-13-14-22(31-4)23(15-21)32-5/h6-15H,16H2,1-5H3,(H,26,28) |
Clave InChI |
NYYHHPUDINMGOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)
![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495317.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12495350.png)

![4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B12495357.png)
![N-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495364.png)

![6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B12495369.png)
![6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B12495370.png)
![3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12495379.png)
